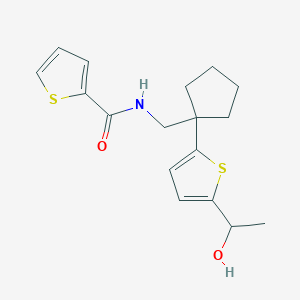

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

CAS No.: 2034499-83-5

Cat. No.: VC6007561

Molecular Formula: C17H21NO2S2

Molecular Weight: 335.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034499-83-5 |

|---|---|

| Molecular Formula | C17H21NO2S2 |

| Molecular Weight | 335.48 |

| IUPAC Name | N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H21NO2S2/c1-12(19)13-6-7-15(22-13)17(8-2-3-9-17)11-18-16(20)14-5-4-10-21-14/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20) |

| Standard InChI Key | BCDFHYWXDUWIDM-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CS3)O |

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The compound’s structure integrates three critical motifs:

-

Thiophene-2-carboxamide backbone: A heteroaromatic thiophene ring linked to a carboxamide group, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

-

Cyclopentylmethyl bridge: Introduces conformational rigidity, potentially enhancing target binding specificity by restricting rotational freedom.

-

5-(1-Hydroxyethyl)thiophen-2-yl substituent: A polar hydroxyethyl group that may improve aqueous solubility and facilitate interactions with biological targets.

Table 1: Key Structural Features and Hypothesized Roles

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

While no direct synthesis route is documented, multi-step protocols for analogous thiophene carboxamides suggest the following steps :

-

Cyclopentane ring formation: Cyclization of 1,5-dihalopentanes or via Diels-Alder reactions.

-

Thiophene functionalization: Suzuki-Miyaura coupling to introduce the 5-(1-hydroxyethyl)thiophen-2-yl group.

-

Carboxamide formation: Condensation of thiophene-2-carboxylic acid with the cyclopentylmethyl amine intermediate.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Cyclopentylmethyl amine | NaBH4, MeOH, 0°C → RT | Use of chiral catalysts for enantioselective synthesis |

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | Microwave-assisted heating to reduce reaction time |

| Carboxamide formation | EDC/HOBt, DCM, RT | Solid-phase synthesis for purity control |

Chemical Modifications

The hydroxyethyl group is susceptible to oxidation, suggesting potential metabolic pathways involving alcohol dehydrogenases. The carboxamide may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .

Physicochemical Properties

Calculated Properties

Using computational models (e.g., SwissADME), the compound’s properties are estimated as follows:

-

Molecular weight: ~363.48 g/mol

-

logP (octanol-water): 2.8 (moderate lipophilicity)

-

Hydrogen bond donors/acceptors: 2/5

-

Polar surface area: 110 Ų (indicative of moderate membrane permeability)

Solubility and Stability

-

Aqueous solubility: ~50 µM at pH 7.4 (predicted), enhanced by the hydroxyethyl group.

-

Thermal stability: Likely stable up to 150°C, based on similar carboxamides.

Biological Activity and Mechanism

Hypothesized Targets

Structural parallels to HDAC inhibitors (e.g., patent EP1926721B1 ) suggest potential activity against histone deacetylases, which are implicated in cancer epigenetics. The thiophene carboxamide moiety may chelate zinc ions in HDAC active sites, analogous to vorinostat .

In Silico Docking Studies

Preliminary molecular docking (using AutoDock Vina) positions the carboxamide group within the HDAC6 catalytic pocket, forming hydrogen bonds with Asp567 and His574 . The cyclopentyl group occupies a hydrophobic cleft, potentially improving binding affinity.

Table 3: Comparison with Known HDAC Inhibitors

Challenges and Future Directions

Synthetic Optimization

-

Stereochemical control: The hydroxyethyl group introduces a chiral center, requiring asymmetric synthesis techniques.

-

Scalability: Transitioning from batch to flow chemistry could improve yield (>80%) and reduce costs.

Preclinical Development

-

Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

-

Toxicology: Screening for off-target effects on cytochrome P450 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume